3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

Catalog No.
S15931506
CAS No.
M.F
C11H19BO3
M. Wt
210.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)me...

Product Name

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3

InChI Key

UDNHQMPAKPJWFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C2

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one is a boron-containing organic compound with the molecular formula C11H19BO3C_{11}H_{19}BO_{3} and a molecular weight of 210.08 g/mol. This compound features a cyclobutanone moiety substituted with a dioxaborolane group, which contributes to its unique chemical properties. The presence of the dioxaborolane structure enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Typical of carbonyl compounds and boron-containing compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in cyclobutanone can undergo nucleophilic addition reactions with various nucleophiles.
  • Boronate Ester Formation: The dioxaborolane moiety can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Cross-Coupling Reactions: The boron atom can participate in palladium-catalyzed cross-coupling reactions, making it valuable for synthesizing complex organic molecules .

While specific biological activity data for 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one is limited, compounds containing boron have been studied for various biological activities. Boronic acids and their derivatives often exhibit:

  • Anticancer Properties: Some boron-containing compounds have shown potential as anticancer agents by targeting specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity: Boron compounds can also possess antimicrobial properties, which may be applicable in developing new antibiotics .

The synthesis of 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one typically involves the following steps:

  • Formation of the Dioxaborolane: The dioxaborolane moiety can be synthesized from the reaction of boronic acid with diols under acidic conditions.
  • Cyclobutanone Synthesis: Cyclobutanone can be synthesized through cyclization reactions involving suitable precursors.
  • Coupling Reaction: The dioxaborolane is then coupled with the cyclobutanone via nucleophilic substitution or other coupling methodologies to yield the final product .

The unique structure of 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one lends itself to various applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its boron content, it may find applications in developing novel materials with specific electronic or optical properties.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further research in drug development .

Interaction studies involving 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one are crucial for understanding its reactivity and potential biological effects. These studies may focus on:

  • Binding Affinity: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level could inform its use in therapeutic applications.

Several compounds share structural similarities with 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one. Notable examples include:

Compound NameCAS NumberSimilarity Index
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate1215107-29-10.75
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexenecarboxylate151075-20-60.69
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexenecarboxylate1049004-32-10.72
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane126689-01-80.68

Hydrogen Bond Acceptor Count

3

Exact Mass

210.1427246 g/mol

Monoisotopic Mass

210.1427246 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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